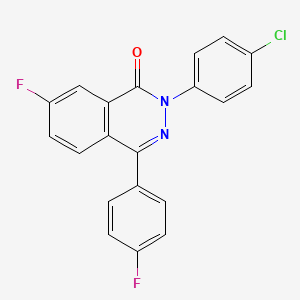

![molecular formula C8H16N2O B2736065 2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1312705-70-6](/img/structure/B2736065.png)

2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

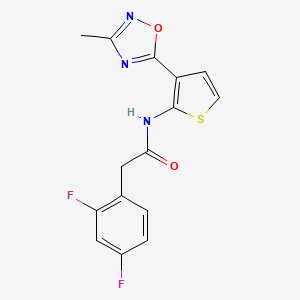

The compound “2-Methoxybicyclo[2.2.1]heptane” is a molecular structure with the formula C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .

Synthesis Analysis

The synthesis of functionalized bicyclo[2.2.1]heptanes can be achieved through a sequential Diels Alder reaction/rearrangement sequence . This method has been used to create diverse functionalized bicyclo[2.2.1]heptanes as novel floral and woody odorants . The outcome of the rearrangement depends on the substitution pattern of the dienes .

Molecular Structure Analysis

The molecular structure of “2-Methoxybicyclo[2.2.1]heptane” includes one hydrogen bond acceptor, zero hydrogen bond donors, and one freely rotating bond . Its polar surface area is 9 Ų, and its molar refractivity is 36.7±0.4 cm³ .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of functionalized bicyclo[2.2.1]heptanes include a sequential Diels Alder reaction/rearrangement sequence . The reaction sequence comprises a domino Diels Alder and two consecutive 1,2-shifts .

Physical And Chemical Properties Analysis

“2-Methoxybicyclo[2.2.1]heptane” has a density of 1.0±0.1 g/cm³, a boiling point of 158.6±8.0 °C at 760 mmHg, and a vapor pressure of 3.4±0.3 mmHg at 25°C . Its enthalpy of vaporization is 37.9±3.0 kJ/mol, and its flash point is 40.4±14.2 °C .

Wissenschaftliche Forschungsanwendungen

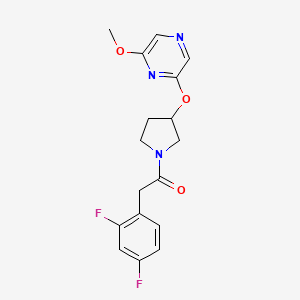

Asymmetric Synthesis

“2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane” can be used in asymmetric synthesis. Organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones afford products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane .

Natural Product-like Motifs

This compound can be used to gain access to several interesting natural product-like motifs. Structures including various diazabicyclo-[2.2.1]heptane core structures and proline amides would be available via initial asymmetric Michael addition of a TKP, followed by TKP manipulations involving ring-opening .

Biologically Active Products

The diazabicyclo-[2.2.1]heptane structures are especially interesting as core components of biologically active products .

Oxygenated 2-azabicyclo [2.2.1]heptanes

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes. This reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-11-3-2-10-6-7-4-8(10)5-9-7/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXKLXFWZJXXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2CC1CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2735987.png)

![(E)-3-(phenoxymethyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2735991.png)

![N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2735992.png)

![butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate](/img/structure/B2735998.png)

![[2-(Methoxymethyl)oxan-2-yl]methanol](/img/structure/B2735999.png)

![tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2736002.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2736003.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(9H-purin-6-yl)propanamide](/img/structure/B2736005.png)